Boc-Ala-ONp

Catalog No.
S760444
CAS No.
2483-49-0
M.F
C14H18N2O6
M. Wt
310.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ala-ONp

CAS Number

2483-49-0

Product Name

Boc-Ala-ONp

IUPAC Name

(4-nitrophenyl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Molecular Formula

C14H18N2O6

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C14H18N2O6/c1-9(15-13(18)22-14(2,3)4)12(17)21-11-7-5-10(6-8-11)16(19)20/h5-9H,1-4H3,(H,15,18)

InChI Key

SUHFNHHZORGDFI-VIFPVBQESA-N

SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Synonyms

Boc-Ala-ONp;2483-49-0;Boc-L-alanine4-nitrophenylester;L-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-,4-nitrophenylester;ZINC02575523;AC1ODWBD;15052_ALDRICH;SCHEMBL2390983;15052_FLUKA;MolPort-003-926-621;SUHFNHHZORGDFI-VIFPVBQESA-N;ZINC2575523;6262AH;SBB063971;N-Boc-L-Alanine4-nitrophenylester;AKOS015889859;VZ33187;AK170078;FT-0654618;K-6592;4-nitrophenyl(2S)-2-[(tert-butoxycarbonyl)amino]propanoate;(S)-2-tert-butoxycarbonylamino-propionicacid4-nitro-phenylester;(4-nitrophenyl)(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C

Isomeric SMILES

C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
  • Stability: The Boc (tert-butyloxycarbonyl) protecting group shields the N-terminus of the alanine residue, offering stability during peptide chain assembly []. This stability allows for controlled and efficient addition of subsequent amino acids during the synthesis process.
  • Favorable Reactivity: The 4-nitrophenyl ester (ONp) moiety at the C-terminus readily reacts with the free amine group of another amino acid, forming a stable peptide bond []. This efficient reaction makes Boc-Ala-ONp a reliable building block for peptide chain elongation.

Boc-Ala-ONp as a Substrate for Enzyme Activity Studies

Beyond its role in peptide synthesis, Boc-Ala-ONp finds application in studying enzyme activity. This molecule serves as a substrate for various enzymes, including:

  • Serine proteases: Chymotrypsin, trypsin, and their respective zymogens (inactive precursors) can hydrolyze Boc-Ala-ONp []. The release of the 4-nitrophenyl group, detectable by its absorbance at a specific wavelength, allows for the quantification of enzyme activity []. This application is particularly useful in understanding enzyme kinetics and screening for potential inhibitors.
  • Cysteine proteases: Cathepsin B, an enzyme involved in various physiological processes, also cleaves the peptide bond in Boc-Ala-ONp, making it a valuable tool for studying its activity and potential inhibitors [].

Boc-Ala-ONp, also known as N-Boc-L-alanine 4-nitrophenyl ester, is a synthetic compound commonly used in peptide synthesis []. It belongs to a class of molecules known as protected amino acid derivatives. The "Boc" group (tert-butyloxycarbonyl) protects the amino group (NH2) of the L-alanine amino acid, while the "ONp" group (4-nitrophenyl ester) activates the carboxylic acid (COOH) group for peptide bond formation. Boc-Ala-ONp plays a significant role in the field of organic chemistry, particularly in the creation of peptides with specific amino acid sequences.


Molecular Structure Analysis

Boc-Ala-ONp possesses a unique structure with several key features (shown in [Figure 1]):

  • Boc protecting group: The bulky tert-butyloxycarbonyl (Boc) group is attached to the amino group of L-alanine. This protects the amino group from unwanted reactions during peptide synthesis [].
  • L-alanine backbone: The central core of the molecule is L-alanine, a naturally occurring amino acid with a chiral center responsible for its stereochemistry [].
  • Activated carboxylic acid: The carboxylic acid group of L-alanine is linked to a 4-nitrophenyl (ONp) ester. This ester group makes the carbon more susceptible to nucleophilic attack, facilitating peptide bond formation.
  • Aromatic ring: The presence of the aromatic ring in the 4-nitrophenyl group contributes to the stability of the molecule [].

Chemical Reactions Analysis

Peptide bond formation

Boc-Ala-ONp acts as an activated amino acid building block. The nucleophilic amine group of another amino acid or peptide attacks the carbonyl carbon of the 4-nitrophenyl ester, forming a new peptide bond and releasing the 4-nitrophenol byproduct.

Balanced chemical equation (using glycine as the attacking amino acid):

Boc-Ala-ONp  + H2N-CH2-COOH (Glycine) -> Boc-Ala-Gly-OH + p-NO2-C6H4-OH

Deprotection

After peptide synthesis, the Boc protecting group is removed using acidic conditions (e.g., trifluoroacetic acid) to reveal the free amino group in the final peptide product [].


Physical And Chemical Properties Analysis

  • Molecular formula: C14H18N2O6 []
  • Molecular weight: 334.32 g/mol []
  • CAS number: 2483-49-0 []
  • Melting point: Not readily available
  • Boiling point: Not readily available
  • Solubility: Soluble in organic solvents like dichloromethane and dimethylformamide []
  • Stability: Stable under dry conditions at room temperature []

XLogP3

2.6

Other CAS

2483-49-0

Dates

Modify: 2023-08-15

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